Cas no 1806533-99-2 (4-Methoxy-5-methylpyridine-2-acetic acid)
4-Methoxy-5-methylpyridine-2-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Methoxy-5-methylpyridine-2-acetic acid
-
- Inchi: 1S/C9H11NO3/c1-6-5-10-7(4-9(11)12)3-8(6)13-2/h3,5H,4H2,1-2H3,(H,11,12)
- InChI Key: IUESOEIZUJYJJB-UHFFFAOYSA-N
- SMILES: O(C)C1=CC(CC(=O)O)=NC=C1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- XLogP3: 0.7
- Topological Polar Surface Area: 59.4
4-Methoxy-5-methylpyridine-2-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029003197-250mg |
4-Methoxy-5-methylpyridine-2-acetic acid |
1806533-99-2 | 95% | 250mg |
$940.80 | 2022-03-31 | |
| Alichem | A029003197-500mg |
4-Methoxy-5-methylpyridine-2-acetic acid |
1806533-99-2 | 95% | 500mg |
$1,802.95 | 2022-03-31 | |
| Alichem | A029003197-1g |
4-Methoxy-5-methylpyridine-2-acetic acid |
1806533-99-2 | 95% | 1g |
$3,010.80 | 2022-03-31 |
4-Methoxy-5-methylpyridine-2-acetic acid Related Literature
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 4-Methoxy-5-methylpyridine-2-acetic acid
Recent Advances in the Study of 4-Methoxy-5-methylpyridine-2-acetic acid (CAS: 1806533-99-2)
4-Methoxy-5-methylpyridine-2-acetic acid (CAS: 1806533-99-2) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyridine core and acetic acid side chain, has demonstrated potential in various therapeutic applications, including anti-inflammatory and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.
One of the key findings in recent research is the compound's ability to modulate specific signaling pathways involved in inflammation and cell proliferation. A 2023 study published in the Journal of Medicinal Chemistry revealed that 4-Methoxy-5-methylpyridine-2-acetic acid exhibits selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This selective inhibition suggests a potential for reduced gastrointestinal side effects compared to non-selective COX inhibitors, making it a promising candidate for further development.
In the context of cancer research, preliminary in vitro studies have shown that this compound induces apoptosis in certain cancer cell lines, particularly those associated with colorectal and breast cancers. The mechanism appears to involve the downregulation of anti-apoptotic proteins and the activation of caspase pathways. These findings were corroborated by a recent study in Bioorganic & Medicinal Chemistry Letters, which also highlighted the compound's favorable pharmacokinetic profile in animal models.
The synthetic routes to 4-Methoxy-5-methylpyridine-2-acetic acid have also seen significant optimization in recent years. A 2022 publication in Organic Process Research & Development described a novel, high-yield synthesis method that reduces the number of steps and improves overall efficiency. This advancement is particularly important for scaling up production for potential clinical trials and commercial applications.
Despite these promising developments, challenges remain in the clinical translation of 4-Methoxy-5-methylpyridine-2-acetic acid. Current research is addressing issues related to bioavailability and target specificity. Several research groups are exploring prodrug strategies and formulation approaches to enhance the compound's therapeutic index. Additionally, structure-activity relationship (SAR) studies are ongoing to identify analogs with improved potency and selectivity.
Looking forward, the potential applications of 4-Methoxy-5-methylpyridine-2-acetic acid appear to be expanding beyond its initial indications. Recent computational studies suggest possible activity against other molecular targets, including certain kinases involved in neurodegenerative diseases. These findings, while preliminary, open new avenues for research and development in diverse therapeutic areas.
In conclusion, 4-Methoxy-5-methylpyridine-2-acetic acid (CAS: 1806533-99-2) represents a versatile scaffold with multiple therapeutic potentials. The convergence of improved synthetic methods, better understanding of its biological activities, and innovative formulation strategies positions this compound as an important subject for continued investigation in chemical biology and drug discovery.
1806533-99-2 (4-Methoxy-5-methylpyridine-2-acetic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)